molecular formula C21H24N2O3S B2983700 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide CAS No. 942006-21-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide

Cat. No.: B2983700
CAS No.: 942006-21-5
M. Wt: 384.49
InChI Key: LQDYJWGIMIOSRQ-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tetrahydroquinoline moiety, and a cyclopentanecarboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(16-7-4-5-8-16)22-18-12-13-20-17(15-18)9-6-14-23(20)27(25,26)19-10-2-1-3-11-19/h1-3,10-13,15-16H,4-9,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDYJWGIMIOSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The benzenesulfonyl group is then introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine. Finally, the cyclopentanecarboxamide group is attached through an amide coupling reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and automated systems for the sulfonylation and amide coupling steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group under specific conditions.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Benzene derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the cyclopentanecarboxamide group may enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclobutanecarboxamide

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a cyclopentanecarboxamide moiety. This unique structure contributes to its diverse biological activities. The molecular formula is C22H26N2O3SC_{22}H_{26}N_2O_3S with a molecular weight of approximately 398.52 g/mol.

The biological activity of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may target enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Modulation : Studies indicate that derivatives of this compound can disrupt the cell cycle in various tumor cell lines, leading to apoptosis (programmed cell death) in cancer cells.

Antitumor Activity

Research has demonstrated that N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide exhibits cytotoxic effects against several human tumor cell lines. The compound's ability to induce apoptosis makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. It targets bacterial enzymes such as MurD and GlmU, which are essential for bacterial cell wall synthesis. By inhibiting these enzymes, the compound demonstrates bactericidal effects against both gram-positive and gram-negative bacteria.

Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Study 2: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound inhibited MRSA growth effectively at low micromolar concentrations, highlighting its potential as an antibiotic agent .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntitumorHuman breast cancer cells (MCF-7)Induces apoptosis
AntimicrobialMRSAInhibits bacterial growth
Enzyme InhibitionMurD and GlmUDisrupts cell wall synthesis

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